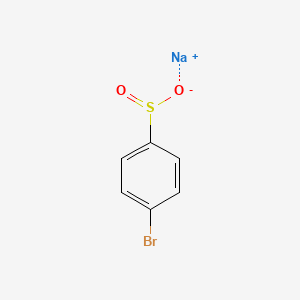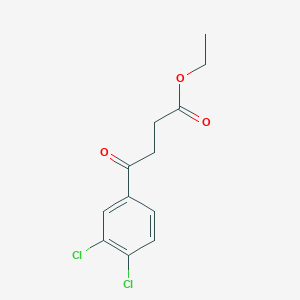
Sodium 4-bromobenzenesulfinate
Overview
Description
Sodium 4-bromobenzenesulfinate is an organosulfur compound with the molecular formula C6H4BrNaO2S. It is a white to light yellow powder or crystalline solid. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-bromobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with sodium sulfite in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C. The product is then isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-bromobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 4-bromobenzenethiol.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or neutral conditions
Major Products Formed:
Oxidation: 4-Bromobenzenesulfonic acid.
Reduction: 4-Bromobenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Sodium 4-bromobenzenesulfinate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research explores its potential in drug development, particularly in designing sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of sodium 4-bromobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific reaction and conditions.
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar structure but lacks the bromine atom.
Sodium 4-chlorobenzenesulfinate: Contains a chlorine atom instead of bromine.
Sodium 4-methylbenzenesulfinate: Contains a methyl group instead of bromine .
Uniqueness: Sodium 4-bromobenzenesulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in additional reactions, such as halogenation or cross-coupling reactions, making this compound more versatile in synthetic applications .
Properties
IUPAC Name |
sodium;4-bromobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOUHVHPWODGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34176-08-4 | |
| Record name | sodium 4-bromobenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
